![molecular formula C7H5Br2ClO B6296196 5-Chloro-2,3-dibromoanisole CAS No. 174913-35-0](/img/structure/B6296196.png)
5-Chloro-2,3-dibromoanisole
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Overview
Description
5-Chloro-2,3-dibromoanisole is a chemical compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 . Its IUPAC name is 1,2-dibromo-5-chloro-3-methoxybenzene . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-dibromoanisole consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
5-Chloro-2,3-dibromoanisole is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis
“5-Chloro-2,3-dibromoanisole” is a chemical compound that has gained significant attention in recent years due to its diverse properties and potential applications in various fields of research and industry. It can be used as a starting material or intermediate in the synthesis of other complex molecules .
Organoborane Compounds
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “5-Chloro-2,3-dibromoanisole” could potentially be used in the synthesis of these borinic acids and their derivatives .
Cross-Coupling Reactions
Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) . “5-Chloro-2,3-dibromoanisole” could potentially be used in these cross-coupling reactions .
Catalysis
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions . “5-Chloro-2,3-dibromoanisole” could potentially be used in these catalytic processes .
Medicinal Chemistry
Organoboron compounds, including borinic acids, have found applications in medicinal chemistry . While specific applications of “5-Chloro-2,3-dibromoanisole” in medicinal chemistry are not mentioned, it could potentially be used in the synthesis of bioactive compounds .
Polymer and Optoelectronics Materials
Borinic acids and their chelate derivatives are used in the creation of polymer or optoelectronics materials . “5-Chloro-2,3-dibromoanisole” could potentially be used in the synthesis of these materials .
Safety and Hazards
properties
IUPAC Name |
1,2-dibromo-5-chloro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEXVOQSUCJVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dibromoanisole |
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